molecular formula C14H18ClNO3 B1430832 4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)piperidine hydrochloride CAS No. 1461707-61-8

4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)piperidine hydrochloride

Cat. No.: B1430832
CAS No.: 1461707-61-8
M. Wt: 283.75 g/mol
InChI Key: XKBQNWCBQHATEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)piperidine hydrochloride is a chemical compound with the molecular formula C14H17NO3Cl

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride with piperidine under controlled conditions. The reaction typically involves the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions. The process may involve continuous flow reactors or batch reactors to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve the highest efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)piperidine hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, the compound is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, the compound is utilized to study various biological processes and pathways. It can be used as a probe to investigate enzyme activities, receptor binding, and cellular signaling mechanisms.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. It can be used as a lead compound for the synthesis of therapeutic agents targeting specific diseases or conditions.

Industry: In the industrial sector, the compound is employed in the production of various chemical products. It can be used as a catalyst or a reagent in chemical reactions, contributing to the efficiency and sustainability of industrial processes.

Mechanism of Action

The mechanism by which 4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)piperidine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing biological processes. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • Piperidine derivatives

  • Benzodioxine derivatives

  • Carbonyl-containing compounds

Uniqueness: 4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)piperidine hydrochloride is unique due to its specific structural features, which include the combination of a piperidine ring and a benzodioxine moiety. This combination imparts distinct chemical and biological properties to the compound, making it suitable for various applications.

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-6-yl(piperidin-4-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3.ClH/c16-14(10-3-5-15-6-4-10)11-1-2-12-13(9-11)18-8-7-17-12;/h1-2,9-10,15H,3-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKBQNWCBQHATEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)C2=CC3=C(C=C2)OCCO3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)piperidine hydrochloride
Reactant of Route 3
Reactant of Route 3
4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)piperidine hydrochloride
Reactant of Route 4
4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)piperidine hydrochloride
Reactant of Route 5
4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)piperidine hydrochloride
Reactant of Route 6
4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.